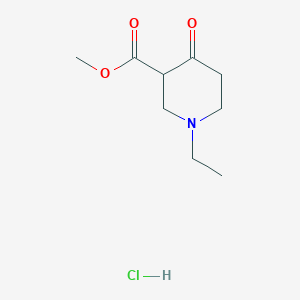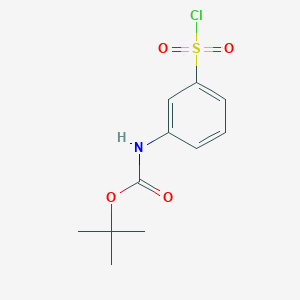
2-Amino-4-methoxy-5-nitropyridine
Übersicht
Beschreibung
2-Amino-4-methoxy-5-nitropyridine is a versatile organic compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol. This compound is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a pyridine ring. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-4-methoxy-5-nitropyridine can be synthesized through several synthetic routes. One common method involves the nitration of 2-amino-4-methoxypyridine using nitric acid and sulfuric acid under controlled conditions. Another approach is the direct amination of 4-methoxy-5-nitropyridine using ammonia or an amine source under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and amination reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-methoxy-5-nitropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-amino-4-methoxy-5-nitroquinoline.
Reduction: Reduction of the nitro group results in the formation of 2,4-diamino-5-methoxypyridine.
Substitution: Substitution reactions can yield various derivatives, such as 2-amino-4-methoxy-5-chloropyridine.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxy-5-nitropyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor ligands. In medicine, it is explored for its potential therapeutic applications, including its use as an antibacterial and antifungal agent. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
2-Amino-4-methoxy-5-nitropyridine is similar to other pyridine derivatives, such as 2-amino-3-methoxypyridine and 2-amino-5-nitropyridine. its unique combination of functional groups and its specific chemical properties make it distinct. Unlike some similar compounds, it exhibits higher stability and reactivity under certain conditions, making it more suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-methoxypyridine
2-Amino-5-nitropyridine
2,4-Diamino-5-methoxypyridine
2-Amino-4-methoxy-5-chloropyridine
Eigenschaften
IUPAC Name |
4-methoxy-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPOJYBGCMZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704522 | |
| Record name | 4-Methoxy-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187732-74-6 | |
| Record name | 4-Methoxy-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-(4-Chloroanilino)pyridin-3-yl]boronic acid](/img/structure/B1505187.png)



![1-Methyl-4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperazine](/img/structure/B1505192.png)





